N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE
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Overview
Description
N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide is a chemical compound with the molecular formula C20H20I2N4O4 and a molecular weight of 634.21 g/mol . This compound is characterized by the presence of two 3-iodophenyl groups attached to a hexanedihydrazide backbone. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the 3-iodophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted phenyl derivatives.
Scientific Research Applications
N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis(3,4-dimethoxybenzylidene)hexanedihydrazide
- N’~1~,N’~6~-bis(3-phenyl-2-propenylidene)hexanedihydrazide
- N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide is unique due to the presence of iodine atoms in its structure, which can enhance its reactivity and binding affinity to molecular targets. This makes it particularly useful in applications where high reactivity is desired .
Properties
Molecular Formula |
C20H20I2N4O4 |
---|---|
Molecular Weight |
634.2g/mol |
IUPAC Name |
1-N',6-N'-bis(3-iodobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20I2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
ABBAKOIKSSODFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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